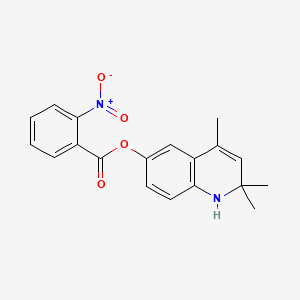![molecular formula C16H13F2N3O B5679407 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique structure and properties, which make it a promising candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol for lab experiments is its potency. This molecule has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for various research applications. Additionally, it has been shown to have neuroprotective effects, which may be useful for studying various neurological disorders. However, one of the limitations of this molecule is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, and to investigate its potential applications in the treatment of various types of cancer and inflammatory disorders. Another potential direction is to study its neuroprotective effects in more detail, and to investigate its potential applications in the treatment of various neurological disorders. Additionally, further research could be conducted to explore the mechanism of action of this molecule, and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol can be achieved through a multi-step process. The first step involves the reaction of 3,5-difluoroaniline with 2-aminobenzyl alcohol to form 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been extensively studied for its potential applications in scientific research. This molecule has been shown to have various properties that make it a promising candidate for various research applications. For example, it has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[6-(3,5-difluorophenyl)quinazolin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-12-5-11(6-13(18)8-12)10-1-2-15-14(7-10)16(19-3-4-22)21-9-20-15/h1-2,5-9,22H,3-4H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWGFSARMKRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC(=CC(=C3)F)F)C(=NC=N2)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(3,5-Difluorophenyl)quinazolin-4-YL]amino}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5679345.png)
![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)
![ethyl 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5679368.png)

![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679386.png)
![8-(2-butoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5679402.png)
![2-(3-methyl-2-buten-1-yl)-8-[2-(methylthio)-4-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679413.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,2,4-oxadiazole](/img/structure/B5679415.png)
